molecular formula C14H16BrNO2 B3096324 1H-Indole-1-carboxylic acid, 6-(bromomethyl)-, 1,1-dimethylethyl ester CAS No. 127956-25-6

1H-Indole-1-carboxylic acid, 6-(bromomethyl)-, 1,1-dimethylethyl ester

Cat. No. B3096324
CAS RN: 127956-25-6
M. Wt: 310.19 g/mol
InChI Key: PFUSKZCXUUIMNV-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxylic acid, 6-(bromomethyl)-, 1,1-dimethylethyl ester is a chemical compound of great interest to scientific researchers. It is a versatile compound that has a wide range of applications in various fields, including pharmaceuticals, biotechnology, and materials science.

Scientific Research Applications

Synthesis and Chemical Properties

  • Improved Synthesis Techniques : A key intermediate for synthesizing arbidol hydrochloride, a structurally similar compound to 1H-Indole-1-carboxylic acid, was synthesized with optimized reaction conditions, showing the potential for efficient synthesis of related compounds (Wang Yu-ling, 2011).

  • Optimization of Synthesis Parameters : Research focused on the synthesis of 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester, a compound closely related to 1H-Indole-1-carboxylic acid, highlights the importance of optimizing synthesis parameters like material ratios and reaction conditions (Huang Bi-rong, 2013).

  • Antifungal Metabolites : Indole compounds, including those structurally related to 1H-Indole-1-carboxylic acid, have been identified in fungal cultures with potential antifungal properties, illustrating the compound's relevance in natural product chemistry (L. Levy et al., 2000).

  • Brominated Indole Derivatives : Studies on brominated tryptophan derivatives, including 6-bromo-1H-indole-3-carboxylic acid methyl ester, reveal the potential of brominated indoles in chemical research, particularly in the development of novel compounds (Nathaniel L. Segraves, P. Crews, 2005).

Applications in Medicinal Chemistry

  • Antiviral Activity Research : Research into substituted 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid ethyl esters and derivatives, compounds similar to 1H-Indole-1-carboxylic acid, provides insights into their potential antiviral activities, though with varying degrees of efficacy (A. Ivashchenko et al., 2014).

  • Novel Indole Derivative Synthesis : The synthesis of novel indole derivatives, including those related to 1H-Indole-1-carboxylic acid, has been explored, demonstrating the compound's versatility in creating new chemical entities with potential biological activities (P. Unangst et al., 1987).

properties

IUPAC Name

tert-butyl 6-(bromomethyl)indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUSKZCXUUIMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-1-carboxylic acid, 6-(bromomethyl)-, 1,1-dimethylethyl ester

CAS RN

127956-25-6
Record name tert-butyl 6-(bromomethyl)-1H-indole-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Indole-1-carboxylic acid, 6-(bromomethyl)-, 1,1-dimethylethyl ester
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1H-Indole-1-carboxylic acid, 6-(bromomethyl)-, 1,1-dimethylethyl ester
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1H-Indole-1-carboxylic acid, 6-(bromomethyl)-, 1,1-dimethylethyl ester

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